(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol
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Overview
Description
(1R,4R,5R)-2-azabicyclo[221]heptan-5-ol is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed 1,2-aminoacyloxylation method provides a scalable approach that could be adapted for industrial use. The efficiency and versatility of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol has significant potential in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane:
Bicyclo[2.1.1]hexane: A structurally similar compound used in the development of bio-active molecules.
Uniqueness
(1R,4R,5R)-2-azabicyclo[221]heptan-5-ol is unique due to its specific three-dimensional structure, which imparts distinct chemical properties
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
XQDSUPZEXMHXIE-HSUXUTPPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CN2)O |
Canonical SMILES |
C1C2CC(C1CN2)O |
Origin of Product |
United States |
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